An In-depth Technical Guide to 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one (CAS 25468-50-2)
An In-depth Technical Guide to 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one (CAS 25468-50-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one, a versatile heterocyclic compound. We will delve into its chemical and physical properties, explore its synthesis and potential mechanisms of action based on the broader pyrazolo[1,5-a]quinazoline scaffold, and discuss its emerging applications in medicinal chemistry and drug discovery.
Introduction: The Pyrazolo[1,5-a]quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazoline ring system is a foundational scaffold in the development of therapeutic agents, known for its wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] When fused with a pyrazole ring to form the pyrazolo[1,5-a]quinazoline core, this tricyclic system gains unique structural and electronic features, making it a "privileged structure" in medicinal chemistry. This scaffold has been identified as a key component in the design of inhibitors for various enzymes, such as Poly(ADP-ribose)polymerase-1 (PARP-1) and Topoisomerase I (Top1), which are critical targets in cancer therapy.[4][5][6][7] Furthermore, derivatives of this scaffold have shown potential as modulators of the GABAA receptor in the central nervous system and as anti-inflammatory agents.[1][8]
2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one, the subject of this guide, represents a specific and important embodiment of this scaffold. While it often serves as a key intermediate in the synthesis of more complex molecules, its inherent chemical properties and biological potential warrant a closer examination.[9]
Physicochemical Properties
A clear understanding of the physicochemical properties of 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one is fundamental for its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 25468-50-2 | [10][11][12][13][14] |
| Molecular Formula | C₁₁H₉N₃O | [10][11][13] |
| Molecular Weight | 199.21 g/mol | [10][11] |
| IUPAC Name | 2-methyl-4H-pyrazolo[1,5-a]quinazolin-5-one | [12] |
| Canonical SMILES | CC1=NN2C3=CC=CC=C3C(=O)NC2=C1 | [10] |
| Purity | Typically ≥98% | [11] |
| Flash Point | 288 °C | [10] |
Synthesis and Chemical Reactivity
The synthesis of the pyrazolo[1,5-a]quinazolin-5(4H)-one core generally involves the reaction of a 2-hydrazinobenzoic acid derivative with a suitable three-carbon synthon.[1][8] While a specific, detailed protocol for the synthesis of 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one is not extensively published in peer-reviewed journals, a general synthetic strategy can be inferred from related literature.
Conceptual Synthetic Workflow
The following diagram illustrates a plausible synthetic route to the pyrazolo[1,5-a]quinazolin-5(4H)-one scaffold, which can be adapted for the synthesis of the 2-methyl derivative.
Caption: Conceptual workflow for the synthesis of 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one.
General Experimental Protocol for Scaffold Synthesis
The following is a generalized, step-by-step methodology for the synthesis of a pyrazolo[1,5-a]quinazolin-5(4H)-one derivative, based on procedures for similar compounds.[1][8]
-
Reaction Setup: To a solution of 2-hydrazinobenzoic acid in a suitable solvent (e.g., acetic acid or a mixture of dimethylformamide and sodium acetate), add an equimolar amount of a β-ketoester, such as ethyl acetoacetate for the synthesis of the 2-methyl derivative.
-
Reaction Conditions: Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent may need to be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final, pure compound.
Mechanism of Action and Biological Significance
While direct studies on the mechanism of action of 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one are limited, the biological activity of the broader pyrazolo[1,5-a]quinazoline scaffold provides significant insights into its potential therapeutic applications.
Potential Signaling Pathway Involvement
Derivatives of the pyrazolo[1,5-a]quinazoline scaffold have been shown to interact with key cellular pathways implicated in cancer and inflammation.
Caption: Potential signaling pathways modulated by the pyrazolo[1,5-a]quinazoline scaffold.
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PARP-1 Inhibition: A novel series of pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives have been identified as potent inhibitors of PARP-1.[6][7] PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects (e.g., BRCA mutations).
-
Topoisomerase I Inhibition: The pyrazolo[1,5-a]quinazoline nucleus is structurally related to known Topoisomerase I poisons.[4][5] By inhibiting Top1, these compounds can induce DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells.
-
Anti-inflammatory Activity: Certain pyrazolo[1,5-a]quinazoline derivatives have demonstrated the ability to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB transcriptional pathway, a key regulator of inflammation.[8] This suggests their potential in treating inflammatory diseases. These compounds may also exert their anti-inflammatory effects through the modulation of MAPK signaling pathways.[8]
-
GABA-A Receptor Modulation: Some compounds with the pyrazolo[1,5-a]quinazoline scaffold have been investigated as ligands for the GABA-A receptor, indicating potential applications in neurological disorders.[1]
Applications in Drug Discovery and Development
2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one serves as a valuable building block and intermediate in the synthesis of more complex and potent therapeutic agents.[10]
Intermediate in the Synthesis of SIRT6 Agonists
A notable application of 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one is its use as an intermediate in the preparation of Sirtuin 6 (SIRT6) agonists.[9] SIRT6 is a histone deacetylase that plays a crucial role in regulating glucose metabolism, DNA repair, and inflammation. Agonists of SIRT6 are being investigated for the treatment of various diseases, including pancreatic cancer.[9]
A Chinese patent describes the use of 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one in a multi-step synthesis to produce novel pyrazolo[1,5-a]quinazoline derivatives with potent SIRT6 agonistic activity.[9] These final compounds have been shown to effectively inhibit the proliferation of human pancreatic cancer cells.[9]
Scaffold for Library Synthesis
Given the diverse biological activities of the pyrazolo[1,5-a]quinazoline scaffold, 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one is an excellent starting material for the generation of compound libraries for high-throughput screening. The methyl group at the 2-position and the lactam functionality provide handles for further chemical modifications, allowing for the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.
Conclusion and Future Perspectives
2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one, while a seemingly simple molecule, is a cornerstone of a medicinally important class of compounds. Its straightforward synthesis and versatile chemical nature make it an invaluable tool for medicinal chemists. The established and potential biological activities of the pyrazolo[1,5-a]quinazoline scaffold, ranging from anticancer to anti-inflammatory and neurological applications, underscore the importance of this compound as a starting point for the development of novel therapeutics. Future research will likely focus on the continued exploration of this scaffold's potential, with 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one playing a crucial role in the synthesis of next-generation drug candidates.
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